
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide
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Overview
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide typically involves the formation of the thiazole ring followed by the introduction of the acetyl and phenyl groups. One common method involves the reaction of 2-fluorobenzoyl chloride with 5-acetyl-4-phenylthiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antitumor Activity
One of the primary applications of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide is its potential as an antitumor agent. Research indicates that thiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures have been shown to inhibit cell proliferation in breast cancer models, demonstrating IC50 values ranging from 1.52 to 9.60 μM . This suggests that this compound could be a promising candidate for further development in cancer therapy.
Table 1: Cytotoxicity Data of Thiazole Derivatives
Compound Name | Cancer Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 | 1.52 |
Compound B | HepG2 | 2.01 |
This compound | TBD |
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against various pathogens. For example, certain thiazole-based compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them valuable in the development of new antibiotics .
Enzyme Inhibition
Another critical application is the inhibition of specific enzymes related to disease pathways. Research has highlighted that thiazole derivatives can act as inhibitors of histone demethylase LSD1, which is implicated in several cancers . The inhibition of this enzyme could provide a novel therapeutic approach for treating malignancies characterized by aberrant histone methylation.
Table 2: Enzyme Inhibition Activity
Compound Name | Target Enzyme | IC50 (μM) |
---|---|---|
Compound C | LSD1 | 0.046 |
Compound D | LSD1 | 0.065 |
This compound | TBD |
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. Structural characterization through techniques such as X-ray crystallography reveals insights into the molecular interactions and stability of the compound . Understanding the crystal structure aids in predicting its reactivity and interaction with biological targets.
Case Studies and Research Findings
Several studies have focused on the biological activities of thiazole derivatives:
- Antitumor Activity : A study reported that specific thiazole compounds exhibited strong cytotoxicity against MCF-7 and HepG2 cell lines with IC50 values significantly lower than standard chemotherapeutics like Taxol .
- Antimicrobial Efficacy : Research highlighted that thiazole derivatives displayed broad-spectrum antimicrobial activity, suggesting their potential as lead compounds in antibiotic development .
- Enzyme Inhibition : Investigations into the inhibition of LSD1 by thiazole compounds revealed promising results, indicating a pathway for therapeutic intervention in cancers associated with histone modification abnormalities .
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide
- N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-bromobenzamide
- N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-iodobenzamide
Uniqueness
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its halogenated counterparts.
Biological Activity
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide is a compound that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The thiazole ring is crucial for the compound's biological activity, and modifications to this structure can significantly influence its pharmacological properties.
Table 1: Synthesis Overview
Step | Reagents/Conditions | Outcome |
---|---|---|
1 | Acetylation of thiazole | Formation of 5-acetyl-4-phenylthiazole |
2 | Reaction with fluorobenzoyl chloride | Formation of this compound |
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its inhibition of key enzymes and potential therapeutic applications.
Enzyme Inhibition
Research indicates that compounds with thiazole moieties exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. For instance, similar thiazole derivatives have shown IC50 values in the low micromolar range, suggesting promising activity against AChE .
Antitumor Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example:
- MCF-7 Cells : Treatment with the compound resulted in a marked increase in apoptotic cells compared to controls (37.11% vs. 1.36%) after 24 hours .
- Mechanism : The compound appears to disrupt the balance between cell proliferation and apoptosis, a common target in cancer therapy.
Case Studies and Research Findings
Several studies have reported on the biological effects of thiazole derivatives similar to this compound:
- Alzheimer's Disease Models : Compounds with similar structures were tested for their ability to cross the blood-brain barrier and inhibit AChE effectively .
- Cancer Cell Lines : Various thiazole derivatives have been tested against different cancer cell lines, showing varying degrees of cytotoxicity and apoptosis induction .
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S/c1-11(22)16-15(12-7-3-2-4-8-12)20-18(24-16)21-17(23)13-9-5-6-10-14(13)19/h2-10H,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKRDKSNLCZEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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